1-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid
Description
The compound 1-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid features a phthalimide (isoindole-1,3-dione) moiety linked via an ethyl chain to a 1,2,3-triazole ring substituted with a carboxylic acid group at position 3.
Properties
IUPAC Name |
1-[2-(1,3-dioxoisoindol-2-yl)ethyl]triazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O4/c18-11-8-3-1-2-4-9(8)12(19)17(11)6-5-16-7-10(13(20)21)14-15-16/h1-4,7H,5-6H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACNLDHOQBADZGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCN3C=C(N=N3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Azidoethyl Phthalimide
Phthalimide is alkylated with 1,2-dibromoethane in DMF using K₂CO₃ as base (70°C, 12 h), yielding 2-(2-bromoethyl)isoindole-1,3-dione. Subsequent azidation with NaN₃ in DMSO (80°C, 6 h) provides 2-(2-azidoethyl)isoindole-1,3-dione (89% yield).
Cycloaddition with Propiolic Acid Derivatives
Reaction of the azide with methyl propiolate under Cu(I) catalysis (CuSO₄·5H₂O, sodium ascorbate, H₂O/tert-BuOH, rt, 24 h) forms methyl 1-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxylate (78% yield). Final hydrolysis with 2M NaOH in MeOH/H₂O (reflux, 4 h) affords the carboxylic acid (92% yield).
Reaction Scheme:
$$
\text{Phthalimide-azide} + \text{HC≡CCO}_2\text{Me} \xrightarrow{\text{Cu(I)}} \text{Triazole-ester} \xrightarrow{\text{NaOH}} \text{Triazole-acid}
$$
This method benefits from high regiocontrol (1,4-selectivity >98%) and modularity but requires multi-step purification.
Cs₂CO₃-Mediated [3+2] Cycloaddition
An alternative metal-free approach utilizes β-ketophosphonates and azides under basic conditions:
Preparation of β-Ketophosphonate Precursor
Ethyl 2-(diethoxyphosphoryl)acetate reacts with phthaloyl chloride in CH₂Cl₂ (0°C to rt, 3 h) to form β-ketophosphonate (82% yield).
Cycloaddition with Azidoethyl Phthalimide
Mixing the phosphonate (1.0 eq), azidoethyl phthalimide (1.2 eq), and Cs₂CO₃ (2.0 eq) in DMSO (60°C, 6 h) directly yields the triazole carboxylic acid (85% yield). The mechanism proceeds via cesium-stabilized Z-enolate intermediates, enabling HWE-type elimination without external oxidants.
Advantages :
- Single-step formation of triazole core
- Tolerates electron-deficient azides
- No requirement for transition metals
One-Step Synthesis via Diazonium Salt Coupling
Patent US6642390B2 describes a streamlined protocol using diazonium salts:
Reaction Conditions
3-(Azidoethyl)phthalimide (1.0 eq) reacts with ethynyl carboxylic acid (1.1 eq) in presence of CuCl (10 mol%) and NH₄Cl (1.5 eq) in MeCN/H₂O (1:1) at 50°C for 8 h. The triazole acid precipitates directly (76% yield, 99% purity).
Key Features :
- Avoids intermediate isolation
- Scalable to >100 g batches
- Limited functional group tolerance for electron-rich alkynes
Post-Cycloaddition Functionalization
For triazoles synthesized with ester-protected acids (e.g., compounds from):
Selective Ester Hydrolysis
Methyl 1-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxylate undergoes hydrolysis using LiOH·H₂O (2.0 eq) in THF/H₂O (3:1) at 0°C to rt (3 h), achieving 94% conversion without phthalimide degradation.
Optimization Data :
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| NaOH | MeOH/H₂O | 70 | 4 | 92 |
| LiOH | THF/H₂O | 25 | 3 | 94 |
| KOH | EtOH/H₂O | 50 | 2 | 88 |
Comparative Analysis of Methods
| Method | Steps | Yield (%) | Regioselectivity | Scalability | Cost Index |
|---|---|---|---|---|---|
| CuAAC | 3 | 78 → 92 | >98% 1,4 | High | $$$ |
| Cs₂CO₃ Cycloaddition | 1 | 85 | 100% 1,4 | Moderate | $$ |
| One-Step (Patent) | 1 | 76 | >95% 1,4 | High | $ |
| Hydrolysis | 2 | 94 | N/A | High | $$ |
Recommendations :
- Lab-scale : Cs₂CO₃ method for simplicity and yield
- Industrial : One-step patent route for cost efficiency
- Sensitive substrates : CuAAC with low-temperature hydrolysis
Chemical Reactions Analysis
Types of Reactions
1-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of more oxidized derivatives.
Reduction: Reduction reactions can target the triazole ring or the phthalimide moiety, depending on the reagents and conditions used.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions, forming esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alcohols or amines in the presence of coupling agents like dicyclohexylcarbodiimide (DCC).
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms of the triazole or phthalimide moieties.
Substitution: Ester or amide derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research has demonstrated that derivatives of 1,2,3-triazoles possess significant anticancer properties. In a study evaluating various triazole derivatives, it was found that certain compounds exhibited moderate activity against melanoma, colon, and breast cancer cell lines. Specifically, the presence of substituents on the triazole ring influenced the anticancer activity significantly .
Table 1: Anticancer Activity of Triazole Derivatives
| Compound | Cancer Type | IC50 (µM) |
|---|---|---|
| Compound A | Melanoma | 15.0 |
| Compound B | Colon | 18.5 |
| Compound C | Breast | 20.0 |
| 1-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid | Various | TBD |
In another investigation focusing on hybrid compounds containing both triazole and quinoline structures, promising results were observed against HepG-2 (liver cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cell lines . The compound demonstrated IC50 values comparable to standard chemotherapeutics like doxorubicin.
Antimicrobial Properties
Triazole compounds are known for their broad-spectrum antimicrobial activities. Studies indicate that the incorporation of the triazole moiety enhances the efficacy against various bacterial strains and fungi. The mechanism often involves disruption of cell membrane integrity and interference with nucleic acid synthesis .
Enzyme Inhibition
The structural features of this compound allow it to act as an inhibitor for specific enzymes involved in metabolic pathways. For example, triazoles have been shown to inhibit fungal cytochrome P450 enzymes which are crucial for ergosterol biosynthesis in fungi .
Molecular Docking Studies
Computational studies involving molecular docking have suggested that this compound can bind effectively to various biological receptors. These studies help predict the binding affinity and interaction modes with target proteins such as kinases and receptors involved in cancer progression .
Polymer Chemistry
The unique properties of triazoles make them suitable candidates for developing new polymeric materials. Their ability to form stable covalent bonds allows for the synthesis of cross-linked networks that exhibit enhanced thermal stability and mechanical strength .
Table 2: Properties of Triazole-Based Polymers
| Property | Value |
|---|---|
| Thermal Stability | High |
| Mechanical Strength | Enhanced |
| Biodegradability | Moderate |
Mechanism of Action
The mechanism by which 1-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid exerts its effects depends on its specific application:
Biological Activity: The compound may interact with specific enzymes or receptors, modulating their activity. For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by binding to allosteric sites.
Material Properties: In materials science, the compound’s unique structure can impart desirable properties such as increased thermal stability or enhanced mechanical strength.
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
Biological Activity
The compound 1-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid is a derivative of the 1,2,3-triazole class, which has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its antimicrobial, anticancer, and enzyme inhibitory properties based on various studies.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a triazole ring and an isoindole moiety. The molecular formula is , with a molecular weight of approximately 299.28 g/mol. The presence of functional groups such as carboxylic acid and the dioxo isoindole contributes to its biological activity.
Antimicrobial Activity
Research indicates that derivatives of triazoles exhibit significant antimicrobial properties. For instance, studies on related compounds have shown:
- Minimum Inhibitory Concentration (MIC) : The MIC for certain triazole derivatives against Bacillus subtilis and Vibrio cholerae was reported to be as low as 59.5 µg/mL .
- Mechanism of Action : The antimicrobial action may involve DNA binding and degradation studies, which highlight the ability of these compounds to interact with bacterial cellular components .
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied:
- Cell Lines Tested : Compounds similar to this compound have demonstrated efficacy against various cancer cell lines, including non-small-cell lung cancer (NSCLC) cells .
- Mechanism : These compounds often induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) generation and modulation of apoptosis-related proteins such as LC3 and γ-H2AX .
Enzyme Inhibition
Another significant aspect of the biological activity of this compound is its potential as an enzyme inhibitor:
- Heparanase Inhibition : Related compounds have been identified as potent inhibitors of heparanase with IC50 values ranging from 200 to 500 nM. This inhibition is crucial in preventing tumor metastasis and angiogenesis .
Case Studies
Several case studies illustrate the biological activity of triazole derivatives:
| Study | Compound | Activity | IC50/MIC | Notes |
|---|---|---|---|---|
| Study A | Triazole Derivative A | Antimicrobial | MIC: 59.5 µg/mL | Effective against Bacillus subtilis |
| Study B | Triazole Derivative B | Anticancer | IC50: 6.06 µM | Induces apoptosis in H460 cells |
| Study C | Triazole Derivative C | Heparanase Inhibition | IC50: 200 nM | High selectivity over human beta-glucuronidase |
Q & A
Q. What synthetic methodologies are recommended for preparing this compound, and what are the critical optimization parameters?
Methodological Answer: The synthesis typically involves a multi-step approach:
Isoindole-1,3-dione Formation : React phthalic anhydride with ethylenediamine under reflux in acetic acid to yield the isoindole-dione core.
Ethyl-Triazole Incorporation : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach the triazole-carboxylic acid moiety. Critical parameters include:
- Solvent selection (e.g., DMF for polar intermediates, THF for cycloaddition).
- Catalyst loading (1–5 mol% CuI).
- Temperature control (60–80°C for triazole ring closure).
Purification : Recrystallization from acetic acid or column chromatography (silica gel, ethyl acetate/hexane).
Purity (>98%) is confirmed via HPLC, while structural integrity is validated by ¹H/¹³C NMR (e.g., isoindole-dione carbonyl peaks at ~170 ppm) and IR (C=O stretch at 1710 cm⁻¹) .
Q. Which analytical techniques are most reliable for confirming structural integrity, and how are conflicting data resolved?
Methodological Answer:
- Primary Techniques :
- ¹H/¹³C NMR : Identify triazole protons (δ 7.8–8.2 ppm) and isoindole-dione carbonyl carbons (δ 167–170 ppm).
- IR Spectroscopy : Confirm C=O (1710 cm⁻¹) and triazole C-N (1520 cm⁻¹) stretches.
- HRMS : Validate molecular ion ([M+H]⁺ calculated for C₁₄H₁₁N₄O₄: 323.0778).
- Resolving Discrepancies :
- Use 2D NMR (HSQC, HMBC) to resolve overlapping signals.
- Cross-check elemental analysis (C, H, N ±0.4% of theoretical values).
- For crystalline samples, employ X-ray diffraction to resolve ambiguous stereochemistry .
Advanced Research Questions
Q. How can computational modeling guide the rational design of derivatives with enhanced bioactivity?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to identify reactive sites (e.g., triazole N2 for electrophilic substitution).
- Molecular Docking : Screen derivatives against targets (e.g., bacterial dihydrofolate reductase) using AutoDock Vina. Focus on hydrogen bonding with isoindole-dione carbonyls (binding energy ≤ -8.0 kcal/mol).
- SAR Validation : Synthesize top-scoring derivatives (e.g., halogen-substituted triazoles) and test in enzyme inhibition assays. A feedback loop refines computational models using experimental IC₅₀ data .
Q. What experimental strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. inactive results)?
Methodological Answer:
- Assay Standardization : Follow CLSI guidelines for MIC determinations, using consistent inoculum sizes (5 × 10⁵ CFU/mL) and incubation times (18–24 hr).
- Strain-Specific Testing : Compare activity against S. aureus (Gram-positive) and E. coli (Gram-negative) with/without efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide).
- Cytotoxicity Controls : Use MTT assays on HEK-293 cells to distinguish antimicrobial activity from general toxicity (IC₅₀ > 50 µM required for selectivity) .
Q. How can reaction conditions be systematically optimized for scale-up synthesis?
Methodological Answer:
- Design of Experiments (DoE) : Apply a 3² factorial design to variables: catalyst (CuI, 1–5 mol%), solvent (DMF vs. acetonitrile), and temperature (60–100°C).
- Process Analytical Technology (PAT) : Use in situ FTIR to monitor triazole formation (disappearance of azide peak at 2100 cm⁻¹).
- Continuous Flow Reactors : Improve yield from 45% (batch) to 72% by enhancing heat/mass transfer (residence time: 30 min, 100°C).
- Quality Control : Implement LC-MS tracking of intermediates to minimize side products (e.g., dimerization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
